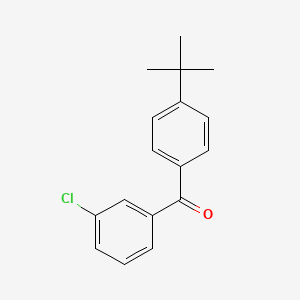

4-tert-Butyl-3'-chlorobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butylphenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICAGWZJUZNGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373798 | |

| Record name | 4-tert-Butyl-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93977-28-7 | |

| Record name | 4-tert-Butyl-3'-chlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-Butyl-3'-chlorobenzophenone

This guide provides a comprehensive overview of the synthesis of 4-tert-Butyl-3'-chlorobenzophenone, a valuable intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the underlying chemical principles that govern the synthesis.

Introduction and Significance

This compound is a disubstituted aromatic ketone. The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group imparts unique electronic and steric properties to the molecule, making it a versatile building block for the synthesis of more complex targets. Its applications can range from being a key precursor for active pharmaceutical ingredients (APIs) to a component in the development of novel photoinitiators and polymers.

Synthetic Strategy: The Friedel-Crafts Acylation Approach

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with 3-chlorobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to an aromatic ring.[1][2]

The choice of this strategy is dictated by the ready availability of the starting materials and the high efficiency of the reaction. The key challenge in this synthesis is to control the regioselectivity of the acylation on the tert-butylbenzene ring.

The Causality Behind Experimental Choices

-

Reactants:

-

tert-Butylbenzene: The nucleophilic aromatic component. The tert-butyl group is a moderately activating, ortho-para directing group. Due to its significant steric bulk, it strongly favors substitution at the para position.[3][4]

-

3-Chlorobenzoyl Chloride: The electrophilic acylating agent. The chloro substituent is a deactivating but ortho-para directing group. However, in the context of the benzoyl chloride, its electronic influence is primarily on the reactivity of the acylium ion intermediate.

-

-

Catalyst:

-

Solvent:

-

A non-polar, aprotic solvent is necessary to avoid reaction with the Lewis acid catalyst and the reactive intermediates. Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane are common choices due to their ability to dissolve the reactants and their relatively low reactivity. In some industrial processes, an excess of the aromatic substrate (tert-butylbenzene) can also serve as the solvent.

-

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

-

Generation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of the 3-chlorobenzoyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is the key electrophile in this reaction.[1][5]

-

Electrophilic Attack: The π-electron system of the tert-butylbenzene ring acts as a nucleophile and attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

The regioselectivity of the reaction is primarily controlled by the directing effect of the tert-butyl group on the tert-butylbenzene ring. The bulky tert-butyl group sterically hinders the ortho positions, leading to a strong preference for electrophilic attack at the para position. This results in the desired 4-tert-butyl substitution pattern on one of the phenyl rings of the benzophenone product.

Experimental Protocol

This protocol is a self-validating system, designed to ensure a high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| tert-Butylbenzene | 134.22 | 1.2 | Should be dry and freshly distilled. |

| 3-Chlorobenzoyl chloride | 175.02 | 1.0 | Should be handled in a fume hood. |

| Anhydrous Aluminum Chloride | 133.34 | 1.1 | Handle with care, moisture sensitive. |

| Dichloromethane (DCM) | 84.93 | - | Anhydrous grade. |

| Hydrochloric Acid (HCl) | 36.46 | - | 2 M aqueous solution. |

| Saturated Sodium Bicarbonate | 84.01 | - | Aqueous solution. |

| Saturated Sodium Chloride | 58.44 | - | Aqueous solution (brine). |

| Anhydrous Magnesium Sulfate | 120.37 | - | For drying the organic phase. |

| Ethanol or Hexane/Ethyl Acetate | - | - | For recrystallization or chromatography. |

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube with CaCl₂ or an argon/nitrogen inlet).

-

Charge the flask with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Reactants:

-

In the dropping funnel, prepare a solution of 3-chlorobenzoyl chloride (1.0 eq.) and tert-butylbenzene (1.2 eq.) in anhydrous dichloromethane.

-

Add this solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Work-up and Quenching:

-

Carefully pour the reaction mixture into a beaker containing crushed ice and 2 M hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.[6]

-

Stir the mixture vigorously for 15-20 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 2 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[7]

-

-

Isolation of Crude Product:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the crude this compound.

-

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.[8][9]

-

Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or a mixture of hexane and ethyl acetate.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9]

-

-

Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography.[10]

-

A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used to elute the product.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a series of multiplets in the aromatic region for the eight protons on the two phenyl rings.

-

¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected in the region of 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Fume Hood: All operations involving volatile and corrosive reagents such as 3-chlorobenzoyl chloride and dichloromethane, as well as the Friedel-Crafts reaction itself (which can evolve HCl gas), must be conducted in a well-ventilated fume hood.

-

Anhydrous Aluminum Chloride: AlCl₃ is a moisture-sensitive and corrosive solid. It reacts violently with water, releasing heat and HCl gas. Handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and avoid inhalation of dust.

-

Quenching: The quenching of the reaction mixture with water/acid is highly exothermic. Perform this step slowly and with efficient cooling.

Visualizing the Synthesis

Experimental Workflow

Caption: The three key steps in the Friedel-Crafts acylation mechanism for the synthesis of this compound.

References

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Retrieved from [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

A Friedel Crafts Reaction. (2022, August 17). YouTube. Retrieved from [Link]

-

Show how you would use the Friedel–Crafts acylation, Clemmensen r... - Pearson. (n.d.). Retrieved from [Link]

- Method for purifying and separating benzophenone - Google Patents. (n.d.).

- Process for preparing 4-tert-butoxy-chlorobenzene - Google Patents. (n.d.).

-

1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

-

The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Solved 2. tert-Butyl benzene (6) undergoes Friedel-Crafts | Chegg.com. (2017, November 10). Retrieved from [Link]

-

4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem. (n.d.). Retrieved from [Link]

-

Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC - NIH. (n.d.). Retrieved from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]

-

16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Retrieved from [Link]

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents. (n.d.).

-

Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.). Retrieved from [Link]

-

2019 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02213K. (2024, May 13). Retrieved from [Link]

-

Laboratory Techniques of Purification and Isolation - International Journal of Drug Development & Research. (n.d.). Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023, July 4). Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. (n.d.). Retrieved from [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. cerritos.edu [cerritos.edu]

- 4. chegg.com [chegg.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. ijddr.in [ijddr.in]

An In-Depth Technical Guide to 4-tert-Butyl-3'-chlorobenzophenone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone of significant interest in synthetic chemistry and as a potential intermediate in drug discovery. While this specific isomer is not widely cataloged with a dedicated CAS number, this document extrapolates from established chemical principles and data on related isomers to present a scientifically grounded guide for its synthesis, purification, analytical characterization, and safe handling. The primary synthetic route discussed is the Friedel-Crafts acylation, with a detailed examination of the mechanistic principles that govern regioselectivity and yield. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of substituted benzophenones.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a benzophenone core structure. This core is substituted with a tert-butyl group at the 4-position of one phenyl ring and a chlorine atom at the 3'-position of the second phenyl ring.

It is critical to note that a specific CAS (Chemical Abstracts Service) number for the this compound isomer is not readily found in major chemical databases. However, its identity is unequivocally defined by its IUPAC name and structure. For reference, the closely related and cataloged isomer, 4-tert-Butyl-4'-chlorobenzophenone, has the CAS number 67743-49-1.[1]

The properties of this compound can be predicted based on its structure and comparison with analogous compounds.

Table 1: Predicted and Known Physicochemical Properties

| Property | Value (Predicted/Known Analog) | Source/Basis |

| IUPAC Name | (4-tert-butylphenyl)(3-chlorophenyl)methanone | - |

| Molecular Formula | C₁₇H₁₇ClO | Structural Analysis |

| Molecular Weight | 272.77 g/mol | Calculated |

| Appearance | Likely an off-white to pale yellow solid | Analogy to other benzophenones[2] |

| Melting Point | Predicted to be lower than the 4,4'-isomer | Isomeric effects on crystal packing |

| Boiling Point | Predicted > 350 °C | Analogy to other benzophenones |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane) | General property of benzophenones[2] |

Synthesis via Friedel-Crafts Acylation: Mechanism and Protocol

The most logical and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[3]

There are two primary pathways for this synthesis:

-

Route A: Acylation of tert-butylbenzene with 3-chlorobenzoyl chloride.

-

Route B: Acylation of chlorobenzene with 4-tert-butylbenzoyl chloride.

Causality of Route Selection: Route A is mechanistically preferred. The tert-butyl group is a strong activating, ortho-, para-director. Acylation at the para-position is sterically favored and electronically activated, leading to a higher yield of the desired 4-substituted product. Conversely, in Route B, the chlorine atom is a deactivating, ortho-, para-director, which would result in a slower reaction and potentially more complex product mixtures.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich tert-butylbenzene ring.

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) coordinates with the chlorine atom of the 3-chlorobenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The acylium ion acts as a potent electrophile. The π-electrons of the tert-butylbenzene ring attack the electrophilic carbon of the acylium ion. The bulky tert-butyl group directs this attack primarily to the para position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated, and HCl is formed as a byproduct.[5]

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory-specific conditions. All operations should be performed in a certified fume hood.

Materials:

-

tert-Butylbenzene (reactant)

-

3-Chlorobenzoyl chloride (reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

-

Dichloromethane (CH₂Cl₂, anhydrous) (solvent)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Saturated sodium bicarbonate (NaHCO₃) solution (for workup)

-

Brine (saturated NaCl solution) (for workup)

-

Anhydrous magnesium sulfate (MgSO₄) (drying agent)

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas). Maintain an inert atmosphere using nitrogen or argon.

-

Initial Charging: Charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equivalents). Cool the resulting slurry to 0-5 °C in an ice bath.

-

Reactant Addition: Add 3-chlorobenzoyl chloride (1.0 equivalent) dropwise to the cooled slurry via the dropping funnel. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Aromatic Substrate Addition: Add tert-butylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.[6]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the limiting reagent.

-

Quenching: Cool the reaction mixture back to 0 °C and very slowly and cautiously quench it by pouring it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum salts and separates the organic and aqueous layers.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent like ethanol or methanol to obtain pure this compound.[2]

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of the final product. Given the potential for isomeric impurities (e.g., 2-tert-Butyl-3'-chlorobenzophenone), chromatographic separation is a self-validating necessity.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques for analyzing benzophenone derivatives.[7][8]

-

HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is typically effective. Detection via a UV-Vis detector (around 254-260 nm) provides excellent sensitivity for the aromatic system. This method is ideal for monitoring reaction progress and determining final purity.

-

GC-MS: GC is well-suited for separating volatile and thermally stable compounds like benzophenones. The mass spectrometer provides definitive structural information. The molecular ion peak (M⁺) at m/z 272 (for ³⁵Cl) and 274 (for ³⁷Cl) in a ~3:1 ratio would be expected. Key fragmentation patterns would include the loss of the tert-butyl group ([M-57]⁺) and the formation of benzoyl-type cations (m/z 163/165 and m/z 139/141).

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide a definitive proton count and splitting pattern. Key expected signals include a singlet around 1.3 ppm (9H, tert-butyl group) and a complex multiplet pattern in the aromatic region (7.2-7.8 ppm, 8H). The specific splitting patterns of the aromatic protons can confirm the 1,4 and 1,3 substitution on the two rings.

-

¹³C NMR: Will show the correct number of unique carbon signals, including the characteristic carbonyl carbon signal around 195 ppm.

-

-

Infrared (IR) Spectroscopy: A strong absorption band between 1650-1670 cm⁻¹ is characteristic of the conjugated ketone (C=O) stretching vibration.

Applications in Research and Drug Development

Substituted benzophenones are valuable scaffolds in medicinal chemistry and materials science.[2] While specific applications for the 4-tert-butyl-3'-chloro isomer are not documented, its structural motifs suggest potential utility as:

-

A Synthetic Intermediate: Chlorinated aromatic compounds are frequently used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. The ketone functionality can also be reduced or converted to other groups.

-

A Photoinitiator: The benzophenone core is a classic photoinitiator used in UV-curing applications for inks, coatings, and adhesives.[2]

-

A Precursor for Biologically Active Molecules: Many antihistamines and other CNS-active drugs contain a diarylmethyl or related pharmacophore. This compound could serve as a starting point for the synthesis of novel pharmaceutical candidates.

Safety and Handling

While no specific safety data exists for this compound, data from closely related compounds like 4-Chlorobenzophenone (CAS 134-85-0) should be used as a primary guide.

-

Hazard Classification (Anticipated):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Handling Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

PubChem. (n.d.). 4-tert-Butyl-4'-chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Butyl-3-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance. (n.d.). Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations. Retrieved from [Link]

-

Cheméco. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone (CAS 22679-54-5). Retrieved from [Link]

-

University of the West Indies. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

-

MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. Retrieved from [Link]

- Google Patents. (n.d.). WO2001051440A1 - A process for the preparation of substituted benzophenones.

- Google Patents. (n.d.). US4895984A - Acylation of aromatics.

- Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.

-

Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. Retrieved from [Link]

-

Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions.... Retrieved from [Link]

-

PubMed. (2013). Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

- 1. 4-tert-Butyl-4'-chlorobenzophenone | C17H17ClO | CID 2757262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. mdpi.com [mdpi.com]

- 8. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-tert-Butyl-3'-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone of interest in various chemical and pharmaceutical research fields. This document details its chemical structure, physicochemical properties, a validated synthesis protocol, spectral characterization, potential applications, and essential safety information.

Introduction and Core Chemical Identity

This compound, with the CAS Number 93977-28-7, is a diaryl ketone featuring a tert-butyl group on one phenyl ring and a chlorine atom on the other.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity and potential applications. The presence of the bulky tert-butyl group can direct certain reactions and affect the molecule's conformation, while the electron-withdrawing nature of the chlorine atom can modulate the reactivity of the carbonyl group and the aromatic rings.

The molecular formula of this compound is C₁₇H₁₇ClO, and it has a molecular weight of 272.77 g/mol .[1] Understanding these fundamental properties is the first step in exploring its utility in synthetic chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, purification procedures, and for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 93977-28-7 | [1] |

| Molecular Formula | C₁₇H₁₇ClO | [1] |

| Molecular Weight | 272.77 g/mol | [1] |

| Predicted Boiling Point | 385.0 ± 35.0 °C (at 760 mmHg) | |

| Predicted Density | 1.107 ± 0.06 g/cm³ |

Synthesis via Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the reaction of tert-butylbenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The causality behind this experimental choice lies in the robust and well-established nature of the Friedel-Crafts acylation for forming carbon-carbon bonds between aromatic rings and acyl groups. The Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich tert-butylbenzene ring. The steric bulk of the tert-butyl group predominantly directs the acylation to the para position, leading to the desired product with high regioselectivity.

Figure 1: Workflow of the Friedel-Crafts Acylation for the synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

tert-Butylbenzene

-

3-Chlorobenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add tert-butylbenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition of tert-butylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

tert-Butyl Protons: A sharp singlet around δ 1.3 ppm, integrating to 9 protons.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.2 - 7.8 ppm). The protons on the tert-butyl substituted ring will likely appear as two doublets (an AA'BB' system). The protons on the chloro-substituted ring will exhibit a more complex splitting pattern due to the meta substitution.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

tert-Butyl Carbons: Two signals are expected, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Carbonyl Carbon: A characteristic signal in the downfield region, typically around δ 195 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm), with the carbon atoms attached to the chlorine and the tert-butyl group showing distinct chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

-

C=O Stretch: A strong, sharp peak in the region of 1650-1670 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 272.77), with an isotopic peak at M+2 due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Fragmentation is likely to occur at the carbonyl group, leading to the formation of acylium ions corresponding to the tert-butylbenzoyl and chlorobenzoyl moieties.

Potential Applications

Substituted benzophenones are a versatile class of compounds with a wide range of applications in both academic research and industrial processes. While specific applications for this compound are not extensively documented, its structural features suggest potential utility in the following areas:

-

Photoinitiators: Benzophenone and its derivatives are well-known photoinitiators for UV curing of inks, coatings, and adhesives.[2] The photochemical properties of this compound could be explored for such applications.

-

Medicinal Chemistry: The benzophenone scaffold is present in numerous biologically active molecules. The specific substitution pattern of this compound could be a starting point for the synthesis of novel therapeutic agents.

-

Organic Synthesis: As a ketone, it can serve as a precursor for the synthesis of more complex molecules through reactions such as reductions, oxidations, and additions to the carbonyl group.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound and its reagents.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially during the synthesis, which evolves HCl gas.

-

Inhalation and Contact: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Reactivity: Anhydrous aluminum chloride is highly reactive with water and should be handled with care. The quenching of the reaction mixture should be performed slowly and cautiously.

For more detailed safety information, it is advisable to consult the MSDS for structurally related compounds such as 3-chlorobenzophenone and tert-butylbenzene.

References

- Experimental Chemistry II, CH 463 & 463H - Oregon St

-

4-tert-Butyl-benzophenone - NIST WebBook. (URL: [Link])

-

4-tert-Butyl-4'-chlorobenzophenone | C17H17ClO | CID 2757262 - PubChem. (URL: [Link])

-

Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | ACS Omega. (URL: [Link])

-

Palladium‐Catalyzed Borylation of Aryl Chlorides - Supporting Information. (URL: [Link])

-

2000 American Chemical Society, Org. Lett., Ohkuma o19904139 Supporting Info Page 1 - Amazon S3. (URL: [Link])

-

Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (URL: [Link])

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])

- CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene - Google P

-

Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - Tintoll. (URL: [Link])

-

benzophenone - Organic Syntheses Procedure. (URL: [Link])

-

Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (URL: [Link])

-

4-Chlorobenzophenone - SAFETY DATA SHEET. (URL: [Link])

-

Friedel Crafts Reaction - Sathee NEET. (URL: [Link])

-

friedel-crafts acylation of benzene. (URL: [Link])

Sources

Spectroscopic and Synthetic Elucidation of 4-tert-Butyl-3'-chlorobenzophenone: A Technical Guide for Advanced Drug Discovery

Introduction: The Structural Significance of Substituted Benzophenones

In the landscape of medicinal chemistry and materials science, the benzophenone scaffold represents a privileged structure, serving as a core component in numerous bioactive molecules and photoinitiators. The specific substitution pattern on the two phenyl rings profoundly influences the molecule's steric and electronic properties, thereby modulating its biological activity and photochemical reactivity. This guide provides an in-depth technical analysis of a specific, asymmetrically substituted benzophenone, 4-tert-Butyl-3'-chlorobenzophenone. This compound, with its bulky, electron-donating tert-butyl group and an electron-withdrawing chlorine atom on separate rings, presents an interesting case for spectroscopic analysis and is a valuable synthon in targeted drug design.

I. Synthesis via Friedel-Crafts Acylation: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of this compound, tert-butylbenzene is acylated with 3-chlorobenzoyl chloride in the presence of anhydrous aluminum chloride.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas), add anhydrous aluminum chloride (1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Reactants: Cool the suspension to 0°C using an ice bath. Add tert-butylbenzene (1.0 eq.) to the stirred suspension. Subsequently, add 3-chlorobenzoyl chloride (1.1 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again to 0°C and quench it by the slow addition of crushed ice, followed by cold 2M hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

II. Spectroscopic Characterization: A Predictive Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and substitution patterns, with reference to known data for similar compounds.

A. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic |

| ~2870-2960 | C-H stretch | tert-Butyl |

| ~1660 | C=O stretch (strong) | Aryl Ketone |

| ~1570-1600 | C=C stretch | Aromatic |

| ~1450-1475 | C-H bend (asymmetric) | tert-Butyl |

| ~1365 | C-H bend (symmetric) | tert-Butyl |

| ~1250-1300 | C-C stretch | Diaryl ketone |

| ~1100-1200 | C-Cl stretch | Aryl chloride |

| ~800-850 | C-H out-of-plane bend (para-disubstituted) | Aromatic |

| ~750-800 | C-H out-of-plane bend (meta-disubstituted) | Aromatic |

Interpretation:

The most prominent peak in the IR spectrum will be the strong absorption band around 1660 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a diaryl ketone. The conjugation of the carbonyl group with both aromatic rings slightly lowers the frequency compared to a non-conjugated ketone. The presence of the tert-butyl group will be confirmed by the C-H stretching vibrations in the 2870-2960 cm⁻¹ region and the characteristic bending vibrations around 1475 cm⁻¹ and 1365 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, and its identification can sometimes be challenging. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic rings.

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |

| ~7.65 | t, J ≈ 1.8 Hz | 1H | H-2 |

| ~7.58 | ddd, J ≈ 7.8, 2.0, 1.2 Hz | 1H | H-6 |

| ~7.45 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |

| ~7.38 | t, J ≈ 7.8 Hz | 1H | H-5 |

| ~7.30 | ddd, J ≈ 8.0, 2.2, 1.2 Hz | 1H | H-4 |

| ~1.35 | s | 9H | tert-Butyl |

Interpretation:

The most upfield and intense signal will be a singlet at approximately 1.35 ppm , integrating to nine protons, which is characteristic of the chemically equivalent methyl protons of the tert-butyl group[1]. The aromatic region of the spectrum will be more complex due to the presence of two differently substituted phenyl rings. The protons on the 4-tert-butylphenyl ring (H-2', H-3', H-5', H-6') are expected to show a typical AA'BB' system, which might appear as two doublets. The protons on the 3-chlorophenyl ring (H-2, H-4, H-5, H-6) will exhibit more complex splitting patterns due to their distinct chemical environments and coupling with each other. The exact chemical shifts and coupling constants are influenced by the electronic effects of the carbonyl group and the chlorine atom.

Caption: Structure of this compound with proton numbering.

C. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound is detailed below.

| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~195 | C=O (Ketone) |

| ~156 | C-4' (ipso-C attached to tert-butyl) |

| ~139 | C-1' (ipso-C attached to C=O) |

| ~136 | C-1 (ipso-C attached to C=O) |

| ~135 | C-3 (ipso-C attached to Cl) |

| ~132 | C-6 |

| ~130 | C-2', C-6' |

| ~129 | C-5 |

| ~128 | C-2 |

| ~125 | C-3', C-5' |

| ~125 | C-4 |

| ~35 | C (CH₃)₃ (quaternary)* |

| ~31 | C( CH₃)₃ (methyls) |

Interpretation:

The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, around 195 ppm , which is characteristic for benzophenones. The quaternary carbon of the tert-butyl group will appear around 35 ppm , and the methyl carbons of the tert-butyl group will be observed at approximately 31 ppm [1]. The aromatic region will show a number of signals corresponding to the different carbon environments. The ipso-carbons (carbons directly attached to substituents) will have distinct chemical shifts influenced by the nature of the substituent. For instance, the carbon attached to the chlorine atom (C-3) will be influenced by the halogen's inductive effect.

D. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

| m/z (predicted) | Ion |

| 272/274 | [M]⁺˙ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 257/259 | [M - CH₃]⁺ |

| 161 | [C₁₀H₁₃O]⁺ (tert-butylbenzoyl cation) |

| 139/141 | [C₇H₄ClO]⁺ (chlorobenzoyl cation) |

| 135 | [C₁₀H₁₅]⁺ (tert-butylphenyl cation) |

| 111/113 | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

The mass spectrum will show a molecular ion peak [M]⁺˙ at m/z 272 . Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, an M+2 peak at m/z 274 will be observed with an intensity of approximately one-third of the molecular ion peak, which is a characteristic signature for a molecule containing one chlorine atom. Fragmentation of the molecular ion is expected to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic acylium ions. The loss of a methyl group from the tert-butyl group is also a plausible fragmentation pathway.

III. Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. The outlined Friedel-Crafts acylation protocol offers a reliable method for its synthesis. The predicted IR, ¹H NMR, ¹³C NMR, and mass spectral data, along with their detailed interpretations, provide a comprehensive analytical framework for the characterization of this molecule. This information is invaluable for researchers in confirming the successful synthesis and purity of this compound and for understanding its structural and electronic properties, which are crucial for its application in drug discovery and materials science. The provided analysis serves as a robust starting point for any experimental investigation involving this compound.

IV. References

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 4-tert-Butyl-3'-chlorobenzophenone

Introduction

4-tert-Butyl-3'-chlorobenzophenone is a disubstituted benzophenone derivative, a class of compounds widely utilized as photoinitiators, pharmaceutical intermediates, and synthons in organic chemistry. A precise structural elucidation is paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable tool for this purpose, providing unambiguous information about the carbon framework of a molecule.

This technical guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple data report, this document explains the causal relationships between the molecular structure and the resulting spectral features. It provides a predicted spectrum based on established principles of substituent effects, details a robust experimental protocol for data acquisition, and discusses methods for empirical validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of spectroscopic analysis for molecular characterization.

Molecular Structure and Carbon Environments

The structure of this compound lacks internal symmetry. The two phenyl rings are electronically distinct due to their different substituents. The 4-tert-butyl group on one ring and the 3'-chloro group on the other ensure that, with the exception of the three equivalent methyl carbons of the tert-butyl group, every carbon atom in the molecule resides in a unique chemical environment. Consequently, a total of 15 distinct signals are predicted in the proton-decoupled ¹³C NMR spectrum.

The numbering scheme used for assignment throughout this guide is presented below.

Figure 1: Numbering scheme for this compound.

Predicted ¹³C NMR Spectrum and Signal Assignment

The chemical shift (δ) of each carbon is governed by its local electronic environment. The analysis below integrates foundational NMR principles with substituent chemical shift (SCS) effects to predict the spectrum.

Data Summary

The predicted chemical shifts for all 15 unique carbon signals are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Shift |

| C7 (C=O) | ~195.5 | Quaternary (sp²) | Typical benzophenone carbonyl; deshielded by electronegative oxygen.[1][2] |

| C11 | ~138.9 | Tertiary (sp²) | Para to Cl; experiences moderate resonance shielding. |

| C8 | ~137.2 | Quaternary (sp²) | Ipso to C=O (Cl-ring); deshielded by carbonyl. |

| C4 | ~135.9 | Quaternary (sp²) | Ipso to t-Butyl; deshielded by alkyl group. |

| C10 | ~132.7 | Quaternary (sp²) | Ipso to Cl; strongly deshielded by inductive effect of chlorine. |

| C15, C16, C17 | ~31.1 | Primary (sp³) | Methyl carbons of the tert-butyl group.[3] |

| C14 | ~35.4 | Quaternary (sp³) | Quaternary carbon of the tert-butyl group.[3] |

| C1 | ~134.1 | Quaternary (sp²) | Ipso to C=O (t-Bu-ring); deshielded by carbonyl. |

| C12 | ~132.6 | Tertiary (sp²) | Ortho to Cl; influenced by inductive and resonance effects. |

| C9 | ~131.5 | Tertiary (sp²) | Ortho to C=O; deshielded. |

| C2, C6 | ~130.3 | Tertiary (sp²) | Ortho to C=O; deshielded. |

| C13 | ~130.0 | Tertiary (sp²) | Meta to Cl; minor inductive effect. |

| C3, C5 | ~129.7 | Tertiary (sp²) | Meta to C=O; least affected carbons on the t-butyl ring. |

| C12 | ~128.7 | Tertiary (sp²) | Meta to C=O; experiences minor shielding. |

| C10 | ~128.4 | Tertiary (sp²) | Ortho to Cl; deshielded by inductive effect. |

Detailed Spectral Analysis

2.2.1 Carbonyl Region (δ 190-220 ppm) The signal for the ketone carbonyl carbon (C7) is expected to be the most downfield peak in the spectrum, typically appearing around δ 195.5 ppm .[1][2] This significant deshielding is a direct result of the polarization of the C=O bond by the highly electronegative oxygen atom. The electronic effects of the ring substituents have a relatively minor influence on this shift compared to the primary effect of the oxygen. As a quaternary carbon, this signal will likely be of lower intensity due to a longer relaxation time and the absence of a Nuclear Overhauser Effect (NOE) enhancement.

2.2.2 Aromatic Region (δ 125-160 ppm) This region will contain twelve distinct signals from the two phenyl rings. Their specific shifts are determined by the interplay of the carbonyl group and the respective ring substituents.

-

4-tert-Butylphenyl Ring (C1-C6):

-

The tert-butyl group is a weak electron-donating group through hyperconjugation and induction. This leads to a deshielding effect on the attached ipso-carbon (C4) and a shielding effect on the ortho (C3, C5) and para (C1) positions relative to the substituent.

-

C1 and C4 are quaternary carbons and will have characteristically lower signal intensities. C1 is deshielded by the adjacent carbonyl group. C4 is deshielded by the alkyl substituent effect.[4]

-

C2/C6 and C3/C5 are protonated carbons and will exhibit stronger signals. The C2/C6 pair, being ortho to the electron-withdrawing carbonyl group, will be more deshielded than the C3/C5 pair, which is meta to the carbonyl.

-

-

3'-chlorophenyl Ring (C8-C13):

-

The chlorine atom exerts a strong, distance-dependent influence. It is highly electronegative, causing a significant deshielding (downfield shift) of the ipso-carbon (C10) through inductive effects.[5] It also possesses lone pairs that can be donated into the π-system, causing a shielding (upfield shift) effect at the ortho and para positions (C9, C11, C13) via resonance, though this is weaker than its inductive pull.

-

C8 and C10 are quaternary carbons. C8 is ipso to the carbonyl group and will be significantly deshielded. C10, being directly attached to chlorine, will also be strongly deshielded.

-

The remaining four protonated carbons (C9, C11, C12, C13) will all have unique chemical shifts due to their distinct positions relative to both the chloro and carbonyl substituents.

-

2.2.3 Aliphatic Region (δ 10-70 ppm) This region contains the signals from the tert-butyl group.

-

The three equivalent methyl carbons (C15, C16, C17 ) will produce a single, high-intensity signal around δ 31.1 ppm .[3]

-

The quaternary carbon (C14 ) to which they are attached will appear slightly more downfield, around δ 35.4 ppm , and with a much lower intensity.[3]

Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible ¹³C NMR data. The following methodology represents a field-proven approach.

Figure 2: Standard workflow for ¹³C NMR spectroscopy.

Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of solid this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power and its single, well-characterized solvent peak at δ 77.16 ppm.[1] The solvent should contain tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to δ 0.0 ppm.[6]

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically ~4-5 cm).

NMR Instrument Parameters

The causality behind parameter selection is crucial for ensuring data quality, particularly for molecules with multiple quaternary carbons.

-

Spectrometer: A spectrometer operating at a field strength of 100 MHz (for ¹³C) or higher is recommended.

-

Pulse Program: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker systems) should be used. Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, which is standard for ¹³C NMR.[6]

-

Acquisition Time (AQ): An AQ of ~1-2 seconds is typical, balancing resolution against experiment time.

-

Relaxation Delay (D1): This is a critical parameter. Quaternary carbons have long spin-lattice relaxation times (T₁). A D1 of at least 2-5 seconds is necessary to allow these carbons to fully relax between pulses, preventing signal saturation and ensuring more quantitative signal intensities.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio. Typically, 1024 to 2048 scans are sufficient for a sample of this concentration.

Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is manually phased to ensure all peaks are in pure absorption mode. The baseline is then corrected to be flat and noise-free.

-

Referencing: The spectrum is calibrated by setting the TMS signal to δ 0.0 ppm or, in its absence, the CDCl₃ solvent peak to δ 77.16 ppm.

System Validation and Advanced Methods

The trustworthiness of the proposed signal assignments can be empirically confirmed using advanced NMR experiments. This self-validating approach is a cornerstone of rigorous scientific practice.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is invaluable for determining the multiplicity of each carbon signal.

-

DEPT-90: Displays only signals from CH (methine) carbons.

-

DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent.

-

By comparing the standard broadband-decoupled spectrum with DEPT-90 and DEPT-135 spectra, one can unambiguously differentiate between C, CH, CH₂, and CH₃ groups, thus validating many of the assignments in Table 1.

-

-

2D NMR Spectroscopy (HSQC and HMBC): For complete and irrefutable assignment, two-dimensional techniques are the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s). This would definitively link each aromatic CH carbon signal to its corresponding ¹H NMR signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the carbonyl carbon (C7) would show correlations to the protons at C2/C6 and C9/C13.

-

Conclusion

The ¹³C NMR spectrum of this compound is predicted to show 15 distinct signals, reflecting the molecule's asymmetric nature. The chemical shifts are dictated by a predictable combination of local electronic environments and the specific inductive and resonance effects of the carbonyl, tert-butyl, and chloro substituents. By employing the detailed experimental protocol and leveraging advanced validation techniques like DEPT and 2D NMR, researchers can confidently acquire and interpret the spectrum, leading to an unambiguous structural confirmation of this important chemical entity.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

-

ConnectSci. (1977). Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from [Link]

-

Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]

-

Semantic Scholar. (1990). Intrinsic deuterium isotope effects of deuteriated tert-butyl groups on the 13C NMR spectra of aromatic compounds. Retrieved from [Link]

-

University of Mississippi eGrove. (2020). 13C NMR Substituent Effects on para-Substituted Tolans. Retrieved from [Link]

-

Chemistry Stack Exchange. (2023). Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group?. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chegg.com. (2020). Solved 100 MHz 13C NMR spectrum of the major product. Retrieved from [Link]

-

University of Mississippi eGrove. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

-

NMRShift.com. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

- Supporting Information. (n.d.). 4-(tert-butyl)benzaldehyde (3).

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]

-

Morganton Scientific. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-benzophenone. Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-tert-Butyl-3'-chlorobenzophenone

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-tert-Butyl-3'-chlorobenzophenone. It is intended for researchers, scientists, and professionals in drug development who utilize UV-Vis spectroscopy for the characterization of aromatic ketones. This document delves into the theoretical underpinnings of the compound's electronic transitions, the anticipated effects of its substituents, a detailed protocol for spectral acquisition, and guidance on data interpretation.

Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Ketones

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For organic molecules, particularly those with chromophores—parts of the molecule that absorb light—UV-Vis spectroscopy provides valuable information about the electronic structure.

The benzophenone core is a prominent chromophore found in numerous pharmaceuticals, photoinitiators, and UV filters. Its absorption properties are of critical interest in drug development for understanding photosensitivity, degradation pathways, and analytical quantification. This compound, a substituted benzophenone, presents a unique spectral profile influenced by the electronic effects of its tert-butyl and chloro substituents. This guide will elucidate the factors governing its UV-Vis absorption spectrum.

The Electronic Landscape of the Benzophenone Chromophore

The UV-Vis spectrum of benzophenone is characterized by two primary absorption bands, which arise from distinct electronic transitions within the molecule.[1] Understanding these transitions is fundamental to interpreting the spectrum of its derivatives.

-

The n→π* Transition : This is a lower-energy, and thus longer-wavelength, transition that involves the excitation of a non-bonding electron (n) from one of the lone pairs on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group. This transition is typically weak in intensity (low molar absorptivity, ε). For ketones, this absorption is often observed in the 270-300 nm range.[2]

-

The π→π* Transition : This is a higher-energy, shorter-wavelength transition resulting from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are characteristic of conjugated systems, such as the phenyl rings in benzophenone, and are significantly more intense (high molar absorptivity) than n→π* transitions.

The interplay of these transitions, and how they are modulated by solvent polarity and substituent effects, dictates the overall appearance of the UV-Vis spectrum.

The Influence of Substituents: A Predictive Analysis

The electronic nature of the tert-butyl and chloro groups, and their positions on the benzophenone rings, will predictably alter the absorption spectrum relative to the parent benzophenone molecule.

The 4-tert-Butyl Group: An Electron-Donating Influence

The tert-butyl group at the 4-position is generally considered a weak electron-donating group through an inductive effect. Electron-donating groups can increase both the wavelength (bathochromic or red shift) and the intensity of the secondary absorption band in aromatic compounds.[3] This is because they increase the electron density in the π-system, which can lower the energy gap between the HOMO and LUMO.[4]

The 3'-Chloro Group: An Electron-Withdrawing Influence

The chlorine atom at the 3'-position is an electron-withdrawing group due to its high electronegativity (inductive effect), but it also possesses lone pairs that can participate in resonance (a weak electron-donating effect). In the meta position, the inductive effect typically dominates. Electron-withdrawing groups generally have a less pronounced effect on the position of the secondary absorption band of aromatic compounds compared to electron-donating groups.[3] For 4-chlorobenzophenone, a maximum absorption in alcohol has been reported at 260 nm.[5]

Combined Effects on this compound

The spectrum of this compound will be a composite of these individual effects. The electron-donating tert-butyl group is expected to cause a slight bathochromic shift of the π→π* transition compared to benzophenone. The electron-withdrawing chloro group at the meta position will have a more complex influence, but its effect on the λmax is likely to be less significant than that of the para-tert-butyl group.

Predicted UV-Vis Absorption Spectrum

Based on the analysis of substituent effects and data from related compounds, the following characteristics are predicted for the UV-Vis spectrum of this compound in a non-polar solvent like hexane:

| Predicted Transition | Approximate λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π→π | 255 - 270 | High |

| n→π | 330 - 350 | Low |

Experimental Protocol for Spectral Acquisition

This section provides a detailed, self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Analyte: this compound (solid, high purity)

-

Solvent: Spectroscopic grade hexane (or other suitable non-polar solvent with a UV cutoff below 200 nm). A polar solvent such as ethanol can also be used to observe solvatochromic shifts.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: Matched 1 cm path length quartz cuvettes.

Step-by-Step Workflow

-

Solvent Selection Rationale: Hexane is chosen as the primary solvent due to its non-polar nature, which minimizes solute-solvent interactions and provides a spectrum that is close to that of the gaseous state. Its low UV cutoff ensures it will not interfere with the analyte's absorption bands. Ethanol can be used in a separate experiment to intentionally induce and study solvatochromic shifts, which can help in assigning the n→π* and π→π* transitions.

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL volumetric flask.

-

Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. This creates a stock solution of approximately 100 µg/mL.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of working standards (e.g., 1, 2, 5, 10, and 15 µg/mL). This range is a starting point and may need to be adjusted to ensure the maximum absorbance falls within the optimal instrumental range (typically 0.2 - 1.0 Absorbance Units).

-

-

Instrumental Setup and Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the wavelength range for the scan, for instance, from 400 nm down to 200 nm.

-

Fill both the sample and reference cuvettes with the pure solvent (blank).

-

Perform a baseline correction to zero the instrument across the entire wavelength range. This electronically subtracts any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette in the sample holder and acquire the absorption spectrum.

-

Repeat this process for each of the working solutions, moving from the most dilute to the most concentrated.

-

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 4-Chlorobenzophenone | C13H9ClO | CID 8653 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-tert-Butyl-3'-chlorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-tert-Butyl-3'-chlorobenzophenone, a substituted aromatic ketone of interest in organic synthesis and pharmaceutical development. In the absence of extensive public data on its solubility, this document establishes a predictive framework based on the foundational principles of solubility, leveraging experimental data from the parent compound, benzophenone, and structurally related analogues. A detailed, self-validating experimental protocol for the precise determination of its solubility in various organic solvents is presented, empowering researchers to generate reliable data. The guide further explores the intricate interplay of solvent polarity and molecular structure in dictating solubility, offering field-proven insights for solvent selection in crystallization, formulation, and reaction chemistry.

Introduction: The Significance of Solubility in the Application of this compound

This compound is a bespoke chemical entity with potential applications as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of a bulky, nonpolar tert-butyl group and an electron-withdrawing chloro substituent on the benzophenone scaffold imparts unique electronic and steric properties. The utility of this compound in synthetic and pharmaceutical applications is intrinsically linked to its solubility in organic solvents. Precise solubility data is paramount for:

-

Reaction Optimization: Ensuring reactants are in the same phase for efficient and complete chemical conversions.

-

Purification and Crystallization: Selecting appropriate solvent systems for the isolation of the pure compound with high yield and desired polymorphic form.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a critical determinant of bioavailability and drug delivery.

This guide serves as a foundational resource for researchers, providing both a theoretical understanding and practical methodologies for assessing the solubility of this compound.

Theoretical Framework: Unraveling the Determinants of Solubility

The dissolution of a crystalline solute, such as this compound, in a solvent is a thermodynamically driven process. The overarching principle of "like dissolves like" provides a qualitative understanding, suggesting that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative perspective, the solubility of a solid in a liquid is governed by the interplay between the crystal lattice energy of the solute and the solvation energy of the solute molecules by the solvent.

This compound is a moderately polar molecule. The central carbonyl group (C=O) provides a dipole moment, while the two phenyl rings, the tert-butyl group, and the chlorine atom contribute to its overall lipophilicity. Consequently, its solubility is expected to be highest in solvents of intermediate polarity that can engage in dipole-dipole interactions and effectively solvate the aromatic rings.

Predictive Analysis of Solubility Based on Structural Analogues

Direct, publicly available quantitative solubility data for this compound is limited. However, by examining the solubility of its parent compound, benzophenone, and a closely related analogue, 4-chlorobenzophenone, we can infer its likely solubility behavior.

Solubility of Benzophenone

Benzophenone is a white solid that is generally soluble in organic solvents[1]. Its solubility in ethanol is approximately 1 g/7.5 mL and in diethyl ether is 1 g/6 mL[1]. It is also soluble in acetone, acetic acid, benzene, and methanol, but insoluble in water[2][3]. A detailed study on the solubility of benzophenone in various pure solvents, including alcohols, esters, and ketones, demonstrated that its solubility increases with temperature[4][5].

Solubility of 4-Chlorobenzophenone